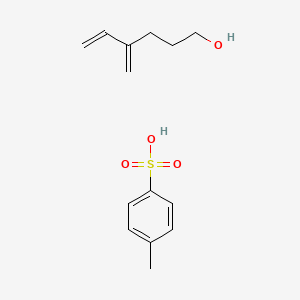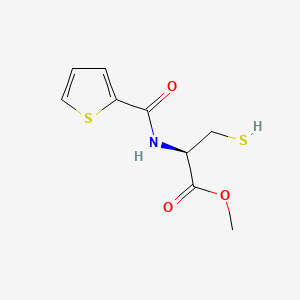
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound with the molecular formula C9H11NO3S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group The compound features a thienylcarbonyl group attached to the nitrogen atom of the cysteine, and a methyl ester group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, such as triethylamine, to form the N-(2-thienylcarbonyl) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thienylcarbonyl moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Amides, other ester derivatives
Aplicaciones Científicas De Investigación
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential role in modulating biological pathways involving cysteine residues.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester involves its interaction with biological molecules through its thiol and ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The ester group can undergo hydrolysis to release the active cysteine derivative, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Cysteine, N-(2-furylcarbonyl)-, methyl ester
- L-Cysteine, N-(2-pyridylcarbonyl)-, methyl ester
- L-Cysteine, N-(2-phenylcarbonyl)-, methyl ester
Uniqueness
L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and in studies involving sulfur biochemistry.
Propiedades
Número CAS |
60654-21-9 |
|---|---|
Fórmula molecular |
C9H11NO3S2 |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
methyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate |
InChI |
InChI=1S/C9H11NO3S2/c1-13-9(12)6(5-14)10-8(11)7-3-2-4-15-7/h2-4,6,14H,5H2,1H3,(H,10,11)/t6-/m0/s1 |
Clave InChI |
WLIPIVYUXABDSI-LURJTMIESA-N |
SMILES isomérico |
COC(=O)[C@H](CS)NC(=O)C1=CC=CS1 |
SMILES canónico |
COC(=O)C(CS)NC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




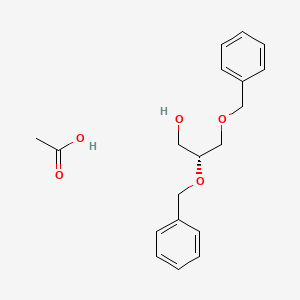
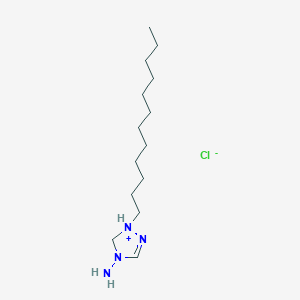
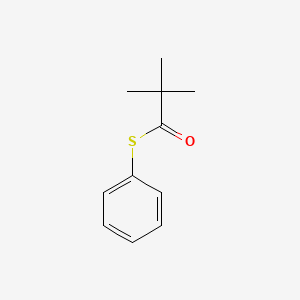
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)

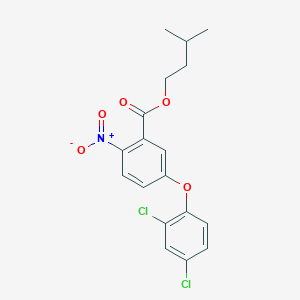
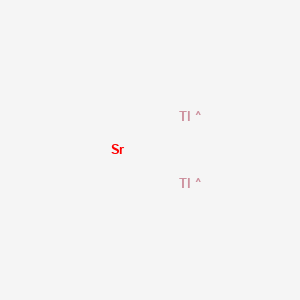
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
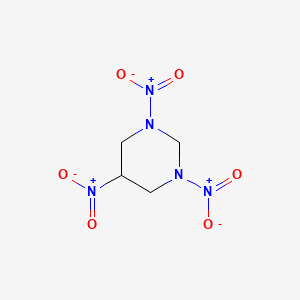
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)

